molecular formula C4H8NO7P B1234889 2-Amino-3-oxo-4-(phosphonooxy)butanoic acid

2-Amino-3-oxo-4-(phosphonooxy)butanoic acid

Cat. No.: B1234889
M. Wt: 213.08 g/mol
InChI Key: LMKSRFWSQAKTOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-oxo-4-(phosphonooxy)butanoic acid is an alpha-amino acid that consists of 2-amino-3-oxo-4-hydroxybutanoic acid in which the hydrogen of the hydroxy function is substituted by a phospho group. It is an O-phosphoamino acid and a non-proteinogenic alpha-amino acid. It is a conjugate acid of a 2-amino-3-oxo-4-(phosphonatooxy)butanoate.

Scientific Research Applications

1. Calcium-Phosphonate Interactions

  • Research has explored the interactions between calcium and phosphonate groups in compounds like 2-Amino-3-oxo-4-(phosphonooxy)butanoic acid. Studies have focused on solution behavior and the binding of Ca2+ with phosphonate groups, particularly at different pH levels, using multinuclear NMR spectroscopy (Demadis et al., 2009).

2. Synthesis and Characterization in Chemistry

  • The compound has been used to link zinc atoms in three-dimensional structures, showcasing its utility in the synthesis and characterization of extended structures in chemistry (Hartman et al., 2000).

3. Applications in Adhesive Polymers

  • Research has been conducted on the synthesis and radical polymerization of hydrolytically stable phosphonic acid monomers, demonstrating the compound's role in the development of adhesive polymers (Moszner et al., 2001).

4. Biomedical Applications

  • The compound has been noted for its role as a non-hydrolyzable phosphate mimic in various biomedical applications, including enzyme inhibition. It's particularly relevant in the development of antivirals and other biologically active molecules (Krečmerová et al., 2022).

5. Medicinal Chemistry

  • The compound's structural motif has been extensively studied for its broad capability of influencing physiological and pathological processes, with applications ranging from agrochemistry to medicine (Mucha et al., 2011).

Properties

Molecular Formula

C4H8NO7P

Molecular Weight

213.08 g/mol

IUPAC Name

2-amino-3-oxo-4-phosphonooxybutanoic acid

InChI

InChI=1S/C4H8NO7P/c5-3(4(7)8)2(6)1-12-13(9,10)11/h3H,1,5H2,(H,7,8)(H2,9,10,11)

InChI Key

LMKSRFWSQAKTOE-UHFFFAOYSA-N

SMILES

C(C(=O)C(C(=O)O)N)OP(=O)(O)O

Canonical SMILES

C(C(=O)C(C(=O)O)N)OP(=O)(O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-oxo-4-(phosphonooxy)butanoic acid
Reactant of Route 2
2-Amino-3-oxo-4-(phosphonooxy)butanoic acid
Reactant of Route 3
2-Amino-3-oxo-4-(phosphonooxy)butanoic acid
Reactant of Route 4
2-Amino-3-oxo-4-(phosphonooxy)butanoic acid
Reactant of Route 5
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Reactant of Route 6
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